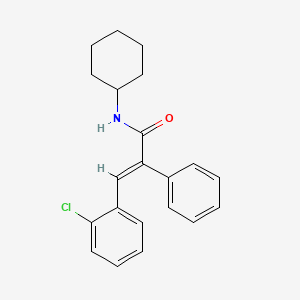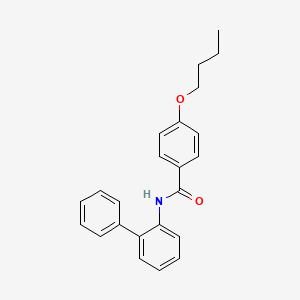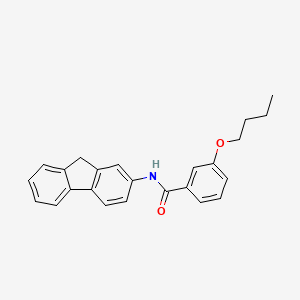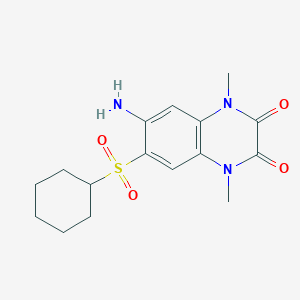
3-(2-chlorophenyl)-N-cyclohexyl-2-phenylacrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-chlorophenyl)-N-cyclohexyl-2-phenylacrylamide, also known as CPP or CPP-ACP, is a compound that has gained significant attention in the scientific community due to its potential applications in dentistry and medicine. CPP-ACP is a synthetic peptide that is derived from milk casein and has been shown to have a wide range of biological activities. In
Applications De Recherche Scientifique
3-(2-chlorophenyl)-N-cyclohexyl-2-phenylacrylamide-ACP has been extensively studied for its potential applications in dentistry and medicine. In dentistry, this compound-ACP has been shown to have a significant effect on reducing dental caries. It works by remineralizing the tooth enamel, making it more resistant to acid erosion. This compound-ACP has also been shown to have antibacterial properties, which can help to prevent the growth of harmful bacteria in the mouth.
In medicine, this compound-ACP has been studied for its potential applications in drug delivery. It has been shown to be an effective carrier for a variety of drugs, including anticancer drugs and antibiotics. This compound-ACP has also been studied for its potential use in the treatment of osteoporosis, as it has been shown to increase bone density.
Mécanisme D'action
The mechanism of action of 3-(2-chlorophenyl)-N-cyclohexyl-2-phenylacrylamide-ACP is not fully understood, but it is believed to work by binding to the tooth surface and forming a protective layer over the enamel. This layer helps to prevent acid erosion and promotes the remineralization of the tooth enamel. This compound-ACP has also been shown to have antibacterial properties, which can help to prevent the growth of harmful bacteria in the mouth.
Biochemical and Physiological Effects
This compound-ACP has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase the uptake of calcium and phosphate ions by the tooth enamel, which promotes remineralization. This compound-ACP has also been shown to have antibacterial properties, which can help to prevent the growth of harmful bacteria in the mouth.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-(2-chlorophenyl)-N-cyclohexyl-2-phenylacrylamide-ACP in lab experiments is its ability to promote remineralization of the tooth enamel. This makes it an ideal compound for studying the effects of different treatments on dental caries. However, one of the limitations of using this compound-ACP in lab experiments is its relatively low solubility in water, which can make it difficult to work with.
Orientations Futures
There are many future directions for further research on 3-(2-chlorophenyl)-N-cyclohexyl-2-phenylacrylamide-ACP. One area of research is the development of new synthesis methods that can improve the yield and purity of this compound-ACP. Another area of research is the development of new applications for this compound-ACP, such as in the treatment of other dental conditions or in drug delivery. Finally, further research is needed to fully understand the mechanism of action of this compound-ACP and its potential effects on the human body.
Conclusion
In conclusion, this compound-ACP is a compound that has gained significant attention in the scientific community due to its potential applications in dentistry and medicine. It has been shown to have a wide range of biological activities, including remineralization of the tooth enamel and antibacterial properties. While there are still many unanswered questions about the mechanism of action of this compound-ACP, it is clear that it has significant potential for further research and development.
Méthodes De Synthèse
3-(2-chlorophenyl)-N-cyclohexyl-2-phenylacrylamide-ACP is synthesized using a combination of solid-phase peptide synthesis and solution-phase chemistry. The synthesis starts with the coupling of the N-cyclohexyl-2-phenylacrylamide to the resin, followed by the addition of the 2-chlorophenylalanine, and then the casein phosphopeptide (this compound). The final product is purified using high-performance liquid chromatography (HPLC).
Propriétés
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-cyclohexyl-2-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClNO/c22-20-14-8-7-11-17(20)15-19(16-9-3-1-4-10-16)21(24)23-18-12-5-2-6-13-18/h1,3-4,7-11,14-15,18H,2,5-6,12-13H2,(H,23,24)/b19-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYQLAMINEPFSPJ-XDJHFCHBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C(=CC2=CC=CC=C2Cl)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)NC(=O)/C(=C/C2=CC=CC=C2Cl)/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-3-propoxybenzamide](/img/structure/B5055130.png)
![ethyl {4-[(3-methylphenyl)amino]-1-phthalazinyl}acetate](/img/structure/B5055141.png)



![2-fluoro-N-{3-[N-(4-methoxybenzoyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B5055163.png)
![N-{2-[(4-ethyl-1-piperazinyl)methyl]-1-methyl-1H-benzimidazol-5-yl}benzamide](/img/structure/B5055171.png)

![N-(2,5-dimethylphenyl)-2-{[1-(4-ethylphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5055184.png)
![N-{2-[(4-methylphenyl)thio]ethyl}-N'-phenylurea](/img/structure/B5055200.png)
![2-{4-chloro-3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-3-isothiazolidinone 1,1-dioxide](/img/structure/B5055207.png)
![5-{2-[2-(4-bromophenoxy)ethoxy]-5-chlorobenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5055208.png)
![N-(3'-methoxy-3-biphenylyl)-1-[(5-methyl-2-thienyl)methyl]-4-piperidinecarboxamide](/img/structure/B5055210.png)
![1-(4-chlorobenzyl)-N-[2-(2-pyridinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5055223.png)
